molecular formula C13H24N4OS2 B5812017 N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide

N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide

Cat. No. B5812017
M. Wt: 316.5 g/mol
InChI Key: SKARGJDXMXQSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide, also known as CTM-TC, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of thiosemicarbazone derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide is not fully understood. However, it is believed to act by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and cell death.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide has been found to induce oxidative stress in cancer cells, leading to the activation of various signaling pathways and the induction of apoptosis. It may also affect the expression of genes involved in cell cycle regulation and DNA repair. In addition, it has been shown to inhibit the activity of certain enzymes involved in angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide has several advantages as a potential anticancer agent. It exhibits potent cytotoxic activity against a variety of cancer cell lines, and has been shown to be effective in animal models of cancer. However, it also has some limitations. It may exhibit toxicity to normal cells, and its mechanism of action is not fully understood. Further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide. One area of interest is the development of more potent and selective analogs of the compound. Another area is the investigation of its potential use in combination with other anticancer agents, such as chemotherapy or radiation therapy. Additionally, further studies are needed to determine its safety and efficacy in humans, and to identify biomarkers that can predict response to treatment.

Synthesis Methods

The synthesis of N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide involves the reaction of cyclohexyl isothiocyanate with 4-thiomorpholinylacetylhydrazine in the presence of a base. The resulting product is then treated with carbon disulfide to form the corresponding dithiocarbazate, which is subsequently converted to N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide by reaction with hydrazine hydrate.

Scientific Research Applications

N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide has been investigated for its potential use as an anticancer agent. Studies have shown that it exhibits cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth of tumor xenografts in animal models.

properties

IUPAC Name

1-cyclohexyl-3-[(2-thiomorpholin-4-ylacetyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4OS2/c18-12(10-17-6-8-20-9-7-17)15-16-13(19)14-11-4-2-1-3-5-11/h11H,1-10H2,(H,15,18)(H2,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKARGJDXMXQSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NNC(=O)CN2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-[(2-thiomorpholin-4-ylacetyl)amino]thiourea

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